![molecular formula C11H14F3NO2 B11733676 (3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733676.png)
(3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol: is a chiral compound with significant potential in various scientific fields. Its structure includes an amino group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring, making it a versatile molecule for chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 5-methoxy-2-(trifluoromethyl)benzaldehyde.
Aldol Reaction: The precursor undergoes an aldol reaction with a suitable amine to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and catalytic hydrogenation may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the nitro group to an amino group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Protein Interaction Studies: Used in studying interactions with proteins and other biomolecules.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
- (3R)-3-amino-3-[4-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol
- (3R)-3-amino-3-[5-methoxy-3-(trifluoromethyl)phenyl]propan-1-ol
Uniqueness:
- Structural Features: The specific positioning of the methoxy and trifluoromethyl groups in (3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol provides unique steric and electronic properties.
- Reactivity: The compound’s reactivity is influenced by the electron-withdrawing trifluoromethyl group, making it distinct from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H14F3NO2 |
|---|---|
Molekulargewicht |
249.23 g/mol |
IUPAC-Name |
(3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H14F3NO2/c1-17-7-2-3-9(11(12,13)14)8(6-7)10(15)4-5-16/h2-3,6,10,16H,4-5,15H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
BNYJBVLOTBAPKC-SNVBAGLBSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)[C@@H](CCO)N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)C(CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11733615.png)
![1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11733619.png)
![1-(difluoromethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11733624.png)
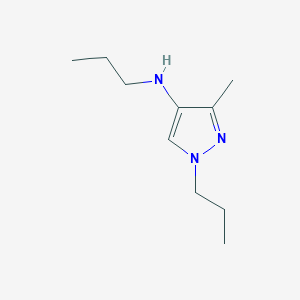
![(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B11733639.png)
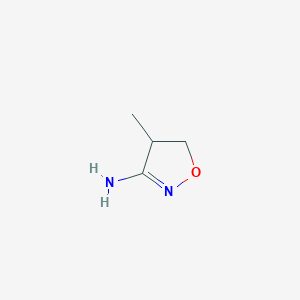
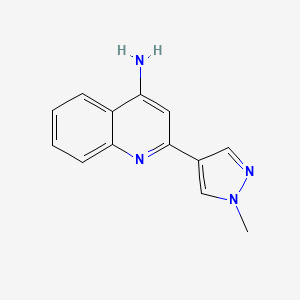
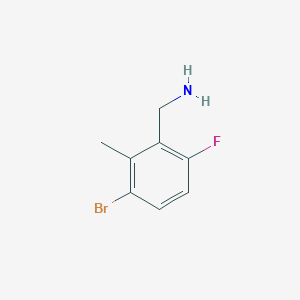
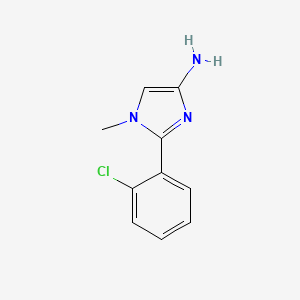
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11733664.png)
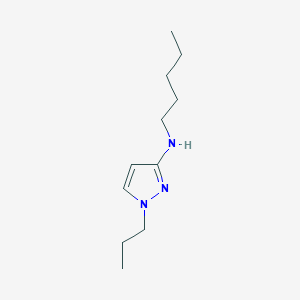
![1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733674.png)
